

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropanamine

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopropanamine

Cat. No.: B1343217

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(4-Bromophenyl)cyclopropanamine**, a compound of interest in pharmaceutical research, particularly in the development of therapeutics for neurological disorders. This document details the compound's structural and physicochemical characteristics, provides a plausible synthetic route based on established organic chemistry principles, and discusses its potential pharmacological relevance. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

1-(4-Bromophenyl)cyclopropanamine is a primary amine featuring a cyclopropyl group attached to a brominated phenyl ring. The hydrochloride salt is a common form for handling and formulation. Key identification and property data are summarized in the table below.

Property	Value	Citation(s)
IUPAC Name	1-(4-bromophenyl)cyclopropan-1-amine	[1]
CAS Number (Free Base)	345965-54-0	[2]
CAS Number (HCl Salt)	952289-92-8	[3]
Molecular Formula	C ₉ H ₁₀ BrN	[2]
Molecular Weight	212.09 g/mol	[2]
Molecular Formula (HCl Salt)	C ₉ H ₁₁ BrClN	[4]
Molecular Weight (HCl Salt)	248.55 g/mol	[4]
Physical Form (HCl Salt)	Powder	[4]
Storage Temperature (HCl Salt)	Room Temperature	[4]
Predicted XlogP	1.8	[1]

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the searched literature.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 1-arylcyclopropylamines, such as **1-(4-Bromophenyl)cyclopropanamine**, is the Kulinkovich-Szymoniak reaction.[\[5\]](#)[\[6\]](#) This reaction utilizes a nitrile as a starting material and a Grignard reagent in the presence of a titanium(IV) alkoxide.

Proposed Synthetic Pathway: Kulinkovich-Szymoniak Reaction

The synthesis of **1-(4-Bromophenyl)cyclopropanamine** can be envisioned starting from 4-bromobenzonitrile. The nitrile undergoes a titanium-mediated cyclopropanation with a Grignard reagent like ethylmagnesium bromide.



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Fig. 1: Proposed synthesis of **1-(4-Bromophenyl)cyclopropanamine**.

General Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on the principles of the Kulinkovich-Szymoniak reaction.^[5] Researchers should optimize conditions for this specific substrate.

Materials:

- 4-Bromobenzonitrile
- Titanium(IV) isopropoxide (Ti(O-iPr)_4)
- Ethylmagnesium bromide (EtMgBr) solution in a suitable solvent (e.g., THF or diethyl ether)
- Anhydrous solvent (e.g., THF or diethyl ether)
- Lewis acid for workup (e.g., $\text{BF}_3 \cdot \text{OEt}_2$)
- Aqueous acid for final workup (e.g., HCl)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromobenzonitrile in the anhydrous solvent.
- Cool the solution to the appropriate temperature (typically 0 °C or below).
- Add titanium(IV) isopropoxide to the stirred solution.

- Slowly add the ethylmagnesium bromide solution to the reaction mixture, maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is deemed complete, a Lewis acid is added to facilitate the conversion of the intermediate azatitanacycle to the cyclopropylamine.
- The reaction is then quenched by the slow addition of aqueous acid.
- The aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude product can be achieved by column chromatography or crystallization of a suitable salt (e.g., the hydrochloride salt).

Spectroscopic Data (Predicted)

While experimental spectra for **1-(4-Bromophenyl)cyclopropanamine** were not found, typical chemical shifts for similar structures can be predicted to aid in characterization.

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
- Cyclopropyl Protons: Multiplets in the range of δ 0.5-1.5 ppm, corresponding to the diastereotopic methylene protons of the cyclopropyl ring.
- Amine Protons: A broad singlet, the chemical shift of which will vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

- Aromatic Carbons: Signals in the range of δ 120-145 ppm. The carbon attached to the bromine will be in the lower end of this range, while the ipso-carbon attached to the cyclopropyl group will be in the higher end.

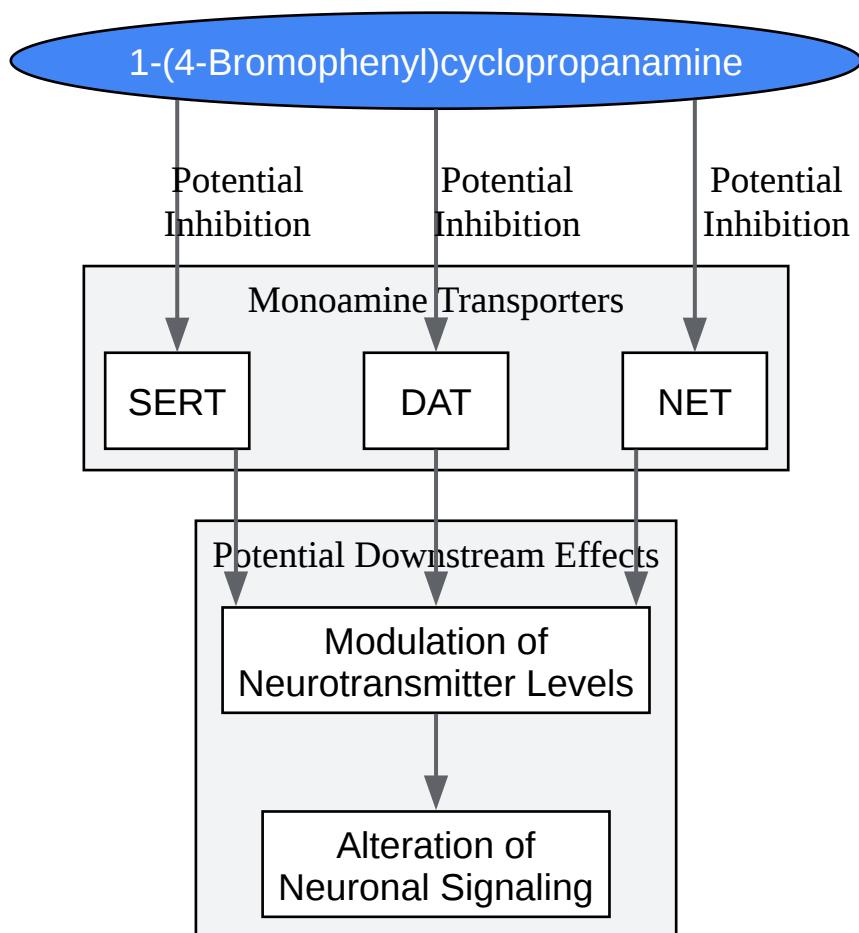
- Cyclopropyl Carbons: The quaternary carbon of the cyclopropyl ring attached to the phenyl group and the amine would appear in the range of δ 30-40 ppm. The two methylene carbons of the cyclopropyl ring would appear further upfield, typically in the range of δ 10-20 ppm.

Pharmacological Profile and Potential Mechanism of Action

1-(4-Bromophenyl)cyclopropanamine is a structural motif found in compounds designed to interact with the central nervous system (CNS).^[2] Its potential therapeutic applications in neurological disorders suggest that it may modulate the activity of key neurotransmitter systems.

Monoamine Transporter Interactions

The structural similarity of **1-(4-Bromophenyl)cyclopropanamine** to known monoamine reuptake inhibitors suggests that it may interact with the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters. The affinity for these transporters is a critical determinant of a compound's pharmacological profile and potential therapeutic use as an antidepressant or for other CNS disorders. The precise binding affinities of **1-(4-Bromophenyl)cyclopropanamine** for these transporters have not been reported in the available literature.



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Fig. 2: Potential interactions with monoamine transporters.

Safety and Handling

The hydrochloride salt of **1-(4-Bromophenyl)cyclopropanamine** is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation. [4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

1-(4-Bromophenyl)cyclopropanamine is a chemical entity with significant potential in the field of medicinal chemistry, particularly for the development of novel CNS-acting agents. While detailed experimental data on its physicochemical properties and a specific, optimized

synthesis protocol are not widely published, this guide provides a solid foundation based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropanamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343217#1-4-bromophenyl-cyclopropanamine-chemical-properties>

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